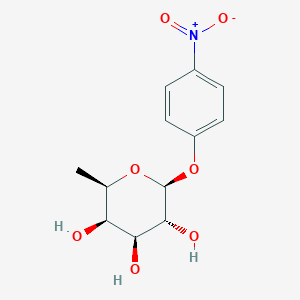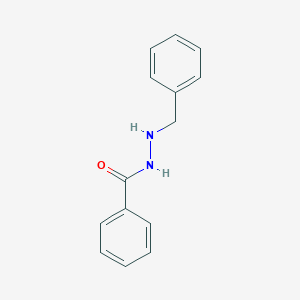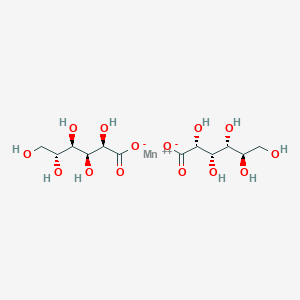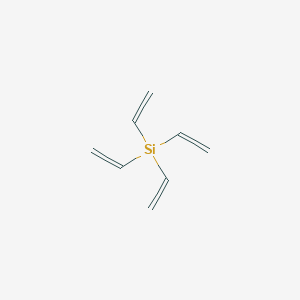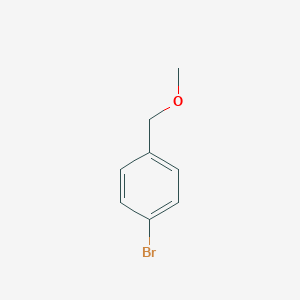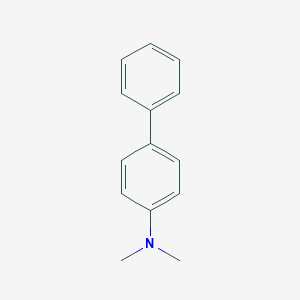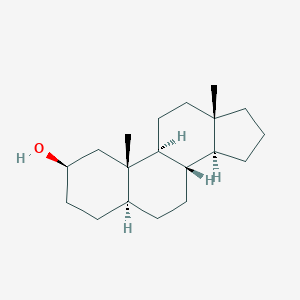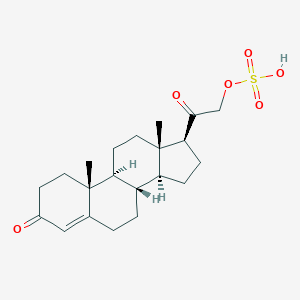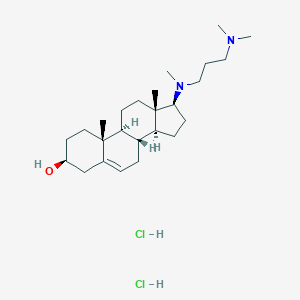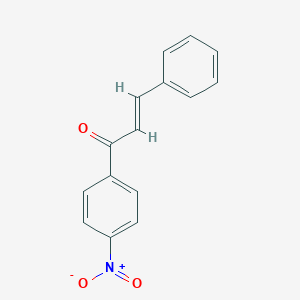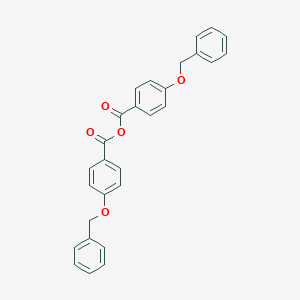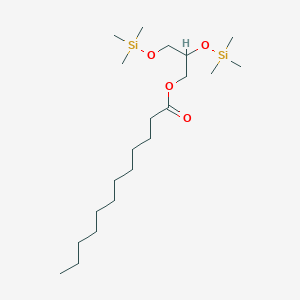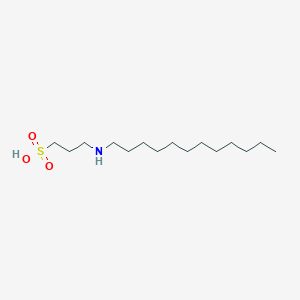
3-(Dodecylamino)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dodecylamino)propane-1-sulfonic acid (DDPS) is a zwitterionic surfactant that is commonly used in scientific research applications. DDPS has a unique structure that makes it a useful tool for studying the biochemical and physiological effects of various substances.
Wissenschaftliche Forschungsanwendungen
3-(Dodecylamino)propane-1-sulfonic acid has a wide range of scientific research applications, including protein purification, membrane protein solubilization, and stabilization of enzymes and antibodies. 3-(Dodecylamino)propane-1-sulfonic acid is also used as a surfactant in chromatography and electrophoresis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is used in the production of nanoparticles and liposomes.
Wirkmechanismus
3-(Dodecylamino)propane-1-sulfonic acid acts as a surfactant by disrupting the lipid bilayer of cell membranes. The hydrophobic tail of 3-(Dodecylamino)propane-1-sulfonic acid inserts itself into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment. This disrupts the membrane structure and allows for the solubilization of membrane proteins.
Biochemische Und Physiologische Effekte
3-(Dodecylamino)propane-1-sulfonic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(Dodecylamino)propane-1-sulfonic acid can stabilize enzymes and antibodies, solubilize membrane proteins, and enhance the activity of various enzymes. In vivo studies have shown that 3-(Dodecylamino)propane-1-sulfonic acid can reduce inflammation and improve wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Dodecylamino)propane-1-sulfonic acid in lab experiments is its ability to solubilize membrane proteins. This is particularly useful for studying membrane-bound enzymes and receptors. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid is compatible with a wide range of buffer conditions and is relatively inexpensive.
One limitation of using 3-(Dodecylamino)propane-1-sulfonic acid is its potential to interfere with downstream assays. 3-(Dodecylamino)propane-1-sulfonic acid can interfere with certain enzymatic assays and can also cause interference in mass spectrometry analysis. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid can be toxic to some cell types at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research. One area of interest is the development of new methods for protein purification using 3-(Dodecylamino)propane-1-sulfonic acid. Additionally, 3-(Dodecylamino)propane-1-sulfonic acid could be used in the production of drug delivery systems such as liposomes and nanoparticles. Another potential area of research is the use of 3-(Dodecylamino)propane-1-sulfonic acid in the study of membrane-bound receptors and their signaling pathways.
Conclusion
In conclusion, 3-(Dodecylamino)propane-1-sulfonic acid is a useful tool for studying membrane proteins and has a wide range of scientific research applications. The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid is relatively simple and inexpensive. 3-(Dodecylamino)propane-1-sulfonic acid has been shown to have various biochemical and physiological effects, and its use has both advantages and limitations in lab experiments. There are several future directions for the use of 3-(Dodecylamino)propane-1-sulfonic acid in scientific research, including the development of new methods for protein purification and the study of membrane-bound receptors.
Synthesemethoden
The synthesis of 3-(Dodecylamino)propane-1-sulfonic acid involves the reaction of dodecylamine with 1,3-propanesultone. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a white or off-white powder that is soluble in water.
Eigenschaften
CAS-Nummer |
1120-00-9 |
|---|---|
Produktname |
3-(Dodecylamino)propane-1-sulfonic acid |
Molekularformel |
C15H33NO3S |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
3-(dodecylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C15H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-20(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
ONDJNAKJCWJYSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCNCCCS(=O)(=O)O |
Synonyme |
3-(Dodecylamino)-1-propanesulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



